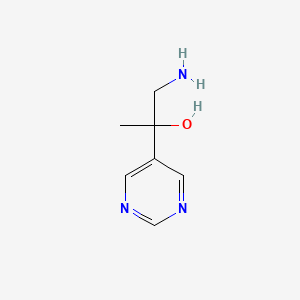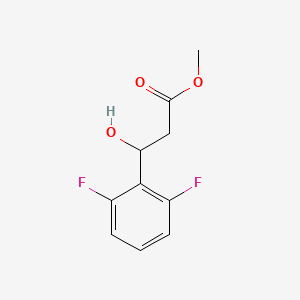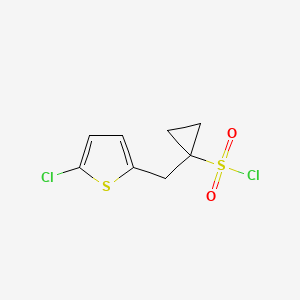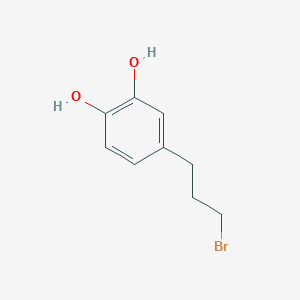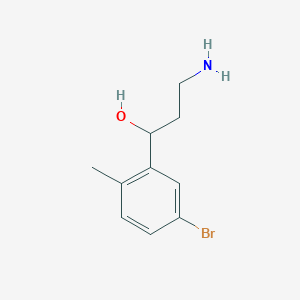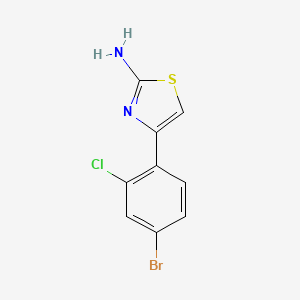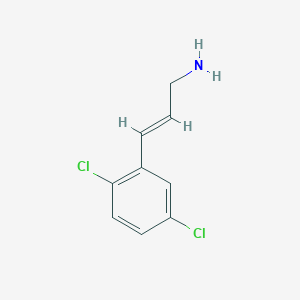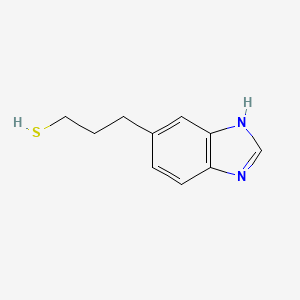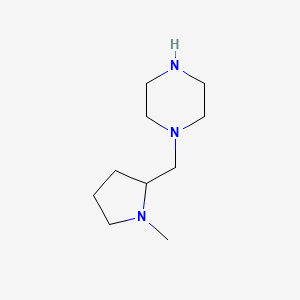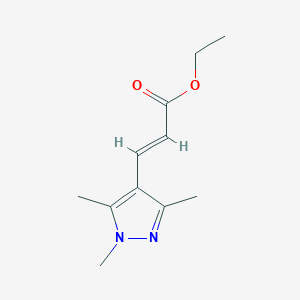
ethyl 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with 4-amino-3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated under reflux for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
科学的研究の応用
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.
Agrochemicals: It can be used in the development of new pesticides and herbicides due to its bioactive properties.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
作用機序
The mechanism of action of ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate can be compared with other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: A simple pyrazole derivative with applications in coordination chemistry and as a ligand in catalysis.
4-Amino-3,5-dimethylpyrazole: A precursor in the synthesis of various pyrazole-based compounds with potential biological activity.
Ethyl 3-(1H-pyrazol-4-yl)prop-2-enoate: A similar compound with a different substitution pattern on the pyrazole ring, leading to different chemical and biological properties.
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate is unique due to its specific substitution pattern, which can influence its reactivity and applications in various fields.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
ethyl (E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C11H16N2O2/c1-5-15-11(14)7-6-10-8(2)12-13(4)9(10)3/h6-7H,5H2,1-4H3/b7-6+ |
InChIキー |
DGWSUXOGDFDIEQ-VOTSOKGWSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=C(N(N=C1C)C)C |
正規SMILES |
CCOC(=O)C=CC1=C(N(N=C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



